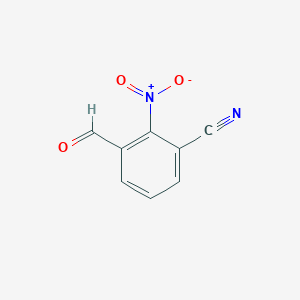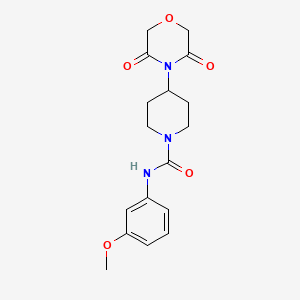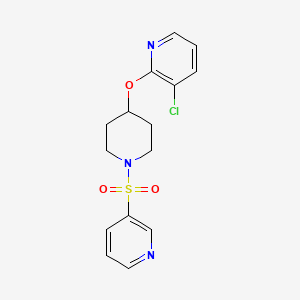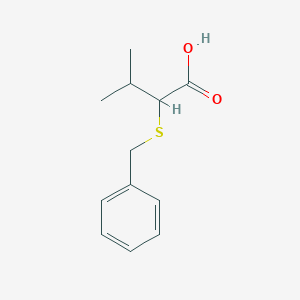
3-Cyano-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Nitro compounds, like 3-Cyano-2-nitrobenzaldehyde, often interact with various biological molecules due to their reactivity . .
Mode of Action
Nitro compounds can undergo various reactions. For example, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones
Biochemical Pathways
Nitro compounds can participate in a variety of biochemical reactions due to their reactivity .
Biochemical Analysis
Biochemical Properties
The nitro group in 3-Cyano-2-nitrobenzaldehyde, like the carboxylate anion, is a hybrid of two equivalent resonance structures This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Metabolic Pathways
It is known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-nitrobenzaldehyde typically involves the nitration of benzaldehyde derivatives. One common method is the direct nitration of benzaldehyde with a mixture of nitric and sulfuric acids. The reaction is carried out at low temperatures (5-10°C) to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration process is followed by purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Primary amines, often under acidic or basic conditions.
Major Products:
Reduction: 3-Cyano-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives.
Condensation: Schiff bases and related compounds.
Scientific Research Applications
3-Cyano-2-nitrobenzaldehyde is used in a variety of scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates and bioactive molecules.
Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying various substances.
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Similar structure but lacks the cyano group.
2-Nitrobenzaldehyde: Similar structure but with the nitro group in a different position.
4-Cyano-2-nitrobenzaldehyde: Similar structure but with the cyano group in a different position.
Uniqueness: 3-Cyano-2-nitrobenzaldehyde is unique due to the presence of both the cyano and nitro groups in specific positions on the benzaldehyde ring. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
3-formyl-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYRUWVKNAJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![(E)-N-[(4-methylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2496904.png)
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
![N-(oxan-4-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2496913.png)

![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)


